4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde
Description
4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-12-3-1-11(2-4-12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMGTJXVGANOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(4-chlorophenyl)methyl]piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antihistamines and anti-allergic agents.
Biology: It is used in the study of receptor-ligand interactions and as a tool to investigate the biological activity of piperazine derivatives.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine ring allows it to bind to various biological targets, modulating their activity. For example, it can act as an antagonist at histamine receptors, thereby inhibiting the effects of histamine and providing anti-allergic effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]piperazine: Similar structure but lacks the aldehyde group.
4-[(4-chlorophenyl)methyl]piperazine-1-carboxylic acid: Oxidized form of the aldehyde.
4-[(4-chlorophenyl)methyl]piperazine-1-methanol: Reduced form of the aldehyde.
Uniqueness
4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with its analogs. This functional group also enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
